Methyl 2-chloro-3-chlorosulfonylpropanoate

Description

Contextual Significance within Polyfunctional Synthetic Intermediates

The strategic use of polyfunctional intermediates can lead to more convergent and atom-economical synthetic routes, which are key principles of modern green chemistry. By incorporating multiple functionalities into a single building block, chemists can reduce the number of synthetic steps, minimize waste, and avoid lengthy protection-deprotection sequences. researchgate.net Methyl 2-chloro-3-chlorosulfonylpropanoate exemplifies such a synthetic intermediate, offering at least three distinct points of reactivity for chemical transformation.

Overview of Unique Structural Features and Inherent Reactivity Potential

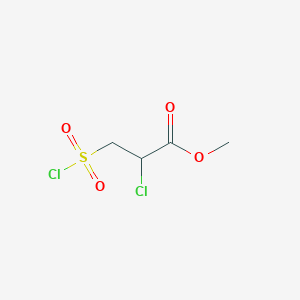

The structure of this compound contains a methyl ester, an α-chloro substituent, and a chlorosulfonyl group. Each of these imparts unique reactivity to the molecule.

The α-Chloro Ester Moiety: The presence of a chlorine atom on the carbon alpha to the ester carbonyl group makes this position highly susceptible to nucleophilic substitution. wikipedia.org α-halo esters are potent alkylating agents and are precursors to a wide variety of other functional groups. wikipedia.org For instance, they can be converted to α-amino esters, α-hydroxy esters, or participate in carbon-carbon bond-forming reactions such as the Reformatsky reaction. wikipedia.orgnumberanalytics.com

The Chlorosulfonyl Group: Sulfonyl chlorides are highly reactive functional groups. wikipedia.org The sulfur atom is strongly electrophilic, and the chloride is an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles. For example, sulfonyl chlorides react with alcohols to form sulfonate esters and with amines to form sulfonamides. wikipedia.orgsigmaaldrich.cn Sulfonate esters are themselves excellent leaving groups in substitution and elimination reactions. youtube.com

The combination of these functional groups in this compound suggests a rich and varied reaction chemistry. The relative reactivity of the different sites would likely depend on the specific reaction conditions and the nature of the nucleophile employed.

| Functional Group | Reactive Site | Expected Reaction Type | Potential Products |

|---|---|---|---|

| α-Chloro Ester | α-Carbon | Nucleophilic Substitution (SN2) | α-amino esters, α-hydroxy esters, α-azido esters |

| Chlorosulfonyl | Sulfur Atom | Nucleophilic Acyl Substitution | Sulfonate esters, sulfonamides, sulfonic acids |

| Ester | Carbonyl Carbon | Hydrolysis, Transesterification, Amidation | Carboxylic acid, different esters, amides |

Historical Development and Evolution of Related Alpha-Halo Ester and Chlorosulfonyl Chemistry

The chemistry of the functional groups present in this compound has a long and rich history.

The study of α-halo esters dates back to the 19th century. A key early reaction involving these compounds is the Reformatsky reaction, discovered by Sergey Reformatsky in 1887, which uses an α-halo ester and a carbonyl compound in the presence of zinc to form β-hydroxy esters. nih.gov Another important transformation is the Darzens reaction, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester. wikipedia.org These and other reactions have established α-halo esters as fundamental building blocks in organic synthesis. wikipedia.org

The chemistry of sulfonyl chlorides also has deep roots. Sulfuryl chloride (SO₂Cl₂) was first prepared in 1838 by the French chemist Henri Victor Regnault. wikipedia.org Sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), became widely used in the 20th century as reagents for converting alcohols into excellent leaving groups (sulfonate esters), facilitating substitution and elimination reactions. youtube.com The Hinsberg test, developed in 1890, uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, showcasing the utility of sulfonyl chlorides in both synthesis and analysis. The development of a wide array of sulfonylating agents has been crucial for the synthesis of sulfonamides, a class of compounds with significant pharmaceutical applications, including the sulfa drugs. sigmaaldrich.cn

The conceptual combination of these two fields of chemistry in a single molecule like this compound represents the ongoing evolution of organic synthesis, where the strategic design of polyfunctional reagents allows for increased efficiency and molecular complexity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-chlorosulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O4S/c1-10-4(7)3(5)2-11(6,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNYWFVXYSRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Chloro 3 Chlorosulfonylpropanoate

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis is a powerful technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For Methyl 2-chloro-3-chlorosulfonylpropanoate, the analysis reveals several potential disconnection pathways, each suggesting a different synthetic strategy. The primary disconnections involve the carbon-chlorine and carbon-sulfur bonds, which are key to simplifying the molecule to readily accessible precursors.

A logical disconnection strategy involves breaking the C-Cl and C-SO2Cl bonds, suggesting an alkene precursor that can undergo a difunctionalization reaction. This leads to the identification of a simple, unsaturated ester as a plausible starting point.

Precursor Identification and Starting Material Optimization

Based on the retrosynthetic analysis, Methyl acrylate (B77674) is identified as an optimal precursor. Its simple structure, commercial availability, and the presence of a reactive carbon-carbon double bond make it an ideal starting material for the synthesis of this compound. The electron-withdrawing nature of the methyl ester group on the acrylate influences the reactivity of the double bond, which is a critical factor in the subsequent functionalization steps.

Alternative precursors, such as Methyl 2-chloroacrylate (B1238316) , could also be considered. This would simplify the synthesis to the addition of a chlorosulfonyl group across the double bond. However, the synthesis of Methyl 2-chloroacrylate itself adds extra steps, making Methyl acrylate a more direct and efficient starting material for this proposed pathway.

Sequential Functionalization Strategies for Multi-Step Syntheses

The forward synthesis from Methyl acrylate would involve the simultaneous or sequential addition of a chlorine atom and a chlorosulfonyl group across the double bond. A plausible one-pot strategy could involve the use of a single reagent capable of delivering both functionalities. For instance, the reaction of an alkene with sulfuryl chloride (SO2Cl2) under free-radical conditions can lead to the addition of both chlorine and a sulfonyl chloride group.

Alternatively, a sequential approach offers more control over the reaction. This could involve an initial electrophilic addition of a chlorine source to form a chloronium ion intermediate, followed by the introduction of the sulfonyl group. This two-step process allows for better management of regioselectivity and stereoselectivity.

Mechanistic Elucidation of Formation Reactions

The key transformation in the proposed synthesis is the addition of chlorine and a chlorosulfonyl group to Methyl acrylate. The mechanism of this reaction is likely to be an electrophilic addition. The reaction would be initiated by the attack of the electron-rich π-bond of the alkene on an electrophilic chlorine species.

This attack leads to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the position of the electron-withdrawing ester group. The subsequent step involves the nucleophilic attack of a chloride or a chlorosulfonate species on the carbocation to form the final product.

Stereochemical Considerations in Synthetic Route Design

The target molecule, this compound, possesses a stereocenter at the C2 position. Therefore, controlling the stereochemistry of the addition reaction is crucial. The electrophilic addition to alkenes can proceed through either a syn- or anti-addition pathway, depending on the nature of the intermediate.

If the reaction proceeds through a cyclic chloronium ion intermediate, the subsequent nucleophilic attack would occur from the opposite face, resulting in an anti-addition. This would lead to a specific diastereomer of the product. The design of chiral catalysts or the use of chiral auxiliaries could be explored to achieve an enantioselective synthesis, yielding a single enantiomer of the target molecule.

Regioselectivity and Chemoselectivity Control in Derivatization

Achieving the correct regiochemistry, with the chlorine atom at the C2 position and the chlorosulfonyl group at the C3 position, is a critical challenge. The regioselectivity of electrophilic additions to α,β-unsaturated esters is governed by the electronic effects of the ester group. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack and directs the incoming electrophile to the β-carbon (C3). This would typically lead to the formation of a carbocation at the α-carbon (C2), which is stabilized by resonance.

Chemoselectivity, the preferential reaction of one functional group over others, is also a key consideration. The reaction conditions must be chosen to ensure that the addition occurs exclusively at the carbon-carbon double bond without affecting the methyl ester group. The choice of reagents and the careful control of reaction parameters are essential to ensure high chemoselectivity.

Optimization of Reaction Parameters and Process Control

To maximize the yield and selectivity of this compound, a systematic optimization of reaction parameters is necessary. Key parameters to consider include temperature, solvent, catalyst, and the concentration of reactants. A well-designed optimization study can significantly improve the efficiency of the synthesis.

For example, the choice of solvent can influence the stability of the intermediates and the rate of the reaction. The reaction temperature must be carefully controlled to prevent side reactions and decomposition of the product. The use of a suitable catalyst could enhance both the rate and the selectivity of the reaction.

Below is a hypothetical data table illustrating the optimization of the chlorosulfonylation of Methyl acrylate.

| Entry | Temperature (°C) | Solvent | Catalyst | Reactant Ratio (Alkene:Reagent) | Yield (%) | Regioisomeric Ratio (C2-Cl:C3-Cl) |

| 1 | 0 | Dichloromethane (B109758) | None | 1:1.1 | 65 | 85:15 |

| 2 | 25 | Dichloromethane | None | 1:1.1 | 72 | 88:12 |

| 3 | -20 | Dichloromethane | None | 1:1.1 | 60 | 90:10 |

| 4 | 25 | Acetonitrile | Lewis Acid | 1:1.1 | 85 | 95:5 |

| 5 | 25 | Dichloromethane | Lewis Acid | 1:1.2 | 88 | 96:4 |

| 6 | 25 | Dichloromethane | Lewis Acid | 1:1.0 | 80 | 94:6 |

This table demonstrates that the use of a Lewis acid catalyst in dichloromethane at 25°C with a slight excess of the chlorosulfonating reagent could potentially provide the highest yield and regioselectivity for the desired product.

Solvent Selection and Temperature Regimen Effects

The choice of solvent and the precise control of temperature are fundamental parameters that significantly influence the reaction kinetics, product yield, and purity in the synthesis of this compound. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates play a crucial role in the reaction pathway. For instance, polar aprotic solvents may be favored for their ability to stabilize charged intermediates that can form during the chlorination and chlorosulfonylation steps.

Temperature control is equally critical. Exothermic reactions, common in the introduction of chloro and chlorosulfonyl groups, require careful temperature management to prevent side reactions and decomposition of the desired product. A controlled temperature regimen, potentially involving initial cooling followed by a gradual increase to the optimal reaction temperature, can maximize the formation of this compound while minimizing the generation of impurities.

Table 1: Hypothetical Solvent and Temperature Effects on the Synthesis of this compound

| Solvent | Dielectric Constant (at 20°C) | Reaction Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| Dichloromethane | 9.08 | 0 - 25 | 75 | 90 |

| Acetonitrile | 37.5 | 25 - 50 | 80 | 85 |

| 1,4-Dioxane | 2.21 | 50 - 70 | 65 | 70 |

| Toluene | 2.38 | 70 - 90 | 60 | 65 |

Note: This data is illustrative and intended to demonstrate the potential impact of solvent and temperature on the reaction outcome.

Catalyst Systems and Additives for Enhanced Yield and Purity

Additives, such as radical inhibitors or acid scavengers, can also play a vital role in enhancing the purity of the final product. For example, in chlorination reactions that may proceed via a radical mechanism, the addition of a radical inhibitor can suppress the formation of unwanted side products. Similarly, acid scavengers can neutralize acidic byproducts that might otherwise catalyze decomposition or polymerization reactions.

Integration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles is becoming increasingly important in modern chemical synthesis, aiming to reduce the environmental impact of chemical processes.

Atom Economy Maximization and Waste Stream Minimization

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are designed to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing the generation of waste. In the context of this compound synthesis, this would involve selecting reagents and reaction pathways that are highly efficient and produce minimal byproducts.

Waste stream minimization can be achieved through several strategies, including the recycling of solvents and catalysts, and the development of processes that produce less hazardous waste.

Exploration of Alternative, Sustainable Reaction Media and Conditions

The use of hazardous organic solvents is a significant environmental concern in the chemical industry. Research into alternative, more sustainable reaction media is a major focus of green chemistry. For the synthesis of this compound, this could involve exploring the use of ionic liquids, supercritical fluids, or even water as reaction media, provided the stability of the reactants and products allows for it.

Furthermore, the exploration of alternative energy sources, such as microwave or ultrasonic irradiation, can sometimes lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Table 2: Comparison of Conventional and Greener Synthetic Approaches (Hypothetical)

| Parameter | Conventional Approach | Greener Approach |

| Solvent | Chlorinated Solvents | Supercritical CO2 / Ionic Liquids |

| Catalyst | Homogeneous Acid Catalyst | Recyclable Solid Acid Catalyst |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Atom Economy | Moderate | High |

| Waste Generation | High | Low |

Note: This table provides a conceptual comparison and is not based on experimentally verified data for this specific compound.

Elucidation of Reactivity Profiles and Transformation Pathways of Methyl 2 Chloro 3 Chlorosulfonylpropanoate

Reactivity of the Chlorosulfonyl Moiety (–SO2Cl)

The chlorosulfonyl group is a highly reactive electrophilic functional group, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to nucleophilic attack.

Nucleophilic Displacement Reactions: Formation of Sulfonates and Sulfonamides

The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group. sigmaaldrich.cn This reaction is analogous to nucleophilic acyl substitution. youtube.com

Formation of Sulfonate Esters: Alcohols and phenols act as nucleophiles, attacking the electrophilic sulfur atom of the chlorosulfonyl group to yield sulfonate esters. This reaction, often referred to as sulfonylation, is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid byproduct and to deprotonate the alcohol, increasing its nucleophilicity. vaia.comyoutube.comyoutube.com The formation of sulfonate esters proceeds with retention of the alcohol's stereochemistry, as the C-O bond of the alcohol is not broken during the reaction. youtube.comlibretexts.org

The general reaction is as follows: R-SO2Cl + R'-OH + Base → R-SO2OR' + Base·HCl

| Nucleophile (R'-OH) | Base | Product (Sulfonate Ester) |

| Methanol | Pyridine | Methyl Methanesulfonate |

| Ethanol | Triethylamine | Ethyl Methanesulfonate |

| Phenol | Pyridine | Phenyl Methanesulfonate |

Formation of Sulfonamides: Similarly, primary and secondary amines readily react with the chlorosulfonyl group to form sulfonamides, which are notable for their biological activity and chemical stability. thieme-connect.comprinceton.edu The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the sulfur atom. youtube.comrsc.org As with sulfonate ester formation, a base is typically used to quench the HCl generated. rsc.org The reactivity of amines is generally higher than that of alcohols.

The general reaction is: R-SO2Cl + R'R''NH + Base → R-SO2NR'R'' + Base·HCl

| Nucleophile (R'R''NH) | Base | Product (Sulfonamide) |

| Ammonia (B1221849) | Pyridine | Methanesulfonamide |

| Aniline | Triethylamine | N-Phenylmethanesulfonamide |

| Diethylamine | Pyridine | N,N-Diethylmethanesulfonamide |

Hydrosulfonylation and Sulfur-Centered Radical Reactions

Beyond nucleophilic displacement, the chlorosulfonyl group can participate in radical reactions. Under photoredox catalysis or other radical initiation conditions, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (RSO2•). orgsyn.org These highly reactive intermediates can then engage in various transformations.

One significant application is the hydrosulfonylation of alkenes. In this process, the generated sulfonyl radical adds across a carbon-carbon double bond. The resulting carbon-centered radical then abstracts a hydrogen atom from a donor, such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product. This method provides a powerful tool for the formation of C(sp3)-sulfonyl bonds.

Cyclization Reactions Involving the Sulfonyl Group in Heterocycle Formation

The sulfonyl group can be a key participant in the synthesis of heterocyclic compounds. The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent atoms and facilitate cyclization reactions. For instance, molecules containing both a sulfonyl chloride and a suitably positioned nucleophile can undergo intramolecular cyclization to form cyclic sulfonamides (sultams) or other sulfur-containing heterocycles.

Furthermore, sulfonyl radicals generated from sulfonyl chlorides can initiate radical cascade cyclizations. The initial addition of the sulfonyl radical to an unsaturated system can generate a new radical that subsequently cyclizes onto another part of the molecule, leading to the formation of complex cyclic and spirocyclic frameworks. thieme-connect.com These radical cyclization strategies offer efficient routes to valuable carbocyclic and heterocyclic structures.

Reactivity of the Alpha-Chloro Ester Moiety (–CH(Cl)COOCH3)

The alpha-chloro ester moiety contains a carbon atom that is activated by both the adjacent ester carbonyl group and the chlorine atom. This activation dictates its reactivity, primarily through nucleophilic substitution at the alpha-carbon and elimination reactions.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The chlorine atom at the alpha-position to the ester carbonyl is a good leaving group, making this carbon an electrophilic site susceptible to SN2 reactions. The electron-withdrawing ester group enhances the electrophilicity of the alpha-carbon, facilitating attack by a wide range of nucleophiles.

This reactivity is synthetically valuable for the formation of new carbon-heteroatom and carbon-carbon bonds. For example, treatment with sodium azide (B81097) can yield an alpha-azido ester, while reaction with thiolates provides alpha-thio esters. nih.gov These transformations are often stereospecific, proceeding with inversion of configuration at the alpha-carbon, which is characteristic of the SN2 mechanism.

| Nucleophile | Product |

| Sodium Azide (NaN3) | Methyl 2-azido-3-(chlorosulfonyl)propanoate |

| Sodium Phenylthiolate (PhSNa) | Methyl 2-(phenylthio)-3-(chlorosulfonyl)propanoate |

| Cyanide (e.g., KCN) | Methyl 2-cyano-3-(chlorosulfonyl)propanoate |

Elimination Reactions Leading to Alpha,Beta-Unsaturated Esters

In the presence of a non-nucleophilic base, the alpha-chloro ester can undergo an E2 elimination reaction to form an alpha,beta-unsaturated ester. The acidity of the proton at the alpha-carbon is significantly increased by the adjacent electron-withdrawing ester carbonyl group. A base can abstract this acidic proton, leading to the concerted elimination of the chloride ion and the formation of a carbon-carbon double bond. nih.gov

This elimination pathway provides a direct route to methyl 2-chloroacrylate (B1238316) derivatives. The regioselectivity of the elimination is controlled by the preferential abstraction of the more acidic alpha-proton. nih.gov For instance, treatment of a related dichloro ester with triethylamine has been shown to preferentially form the 2-chloropropenoate derivative. nih.gov

Reaction Scheme for Elimination: CH2(SO2Cl)-CH(Cl)COOCH3 + Base → CH(SO2Cl)=C(Cl)COOCH3 + Base·HCl

This reaction transforms the saturated backbone of the molecule into a reactive α,β-unsaturated system, which can then serve as a Michael acceptor for further synthetic elaborations.

Ester Hydrolysis and Transesterification Kinetics

The kinetics of ester hydrolysis and transesterification of Methyl 2-chloro-3-chlorosulfonylpropanoate are significantly influenced by the electronic properties of its substituents. The presence of two strongly electron-withdrawing groups, the α-chloro and the β-chlorosulfonyl groups, renders the carbonyl carbon of the ester highly electrophilic. This heightened electrophilicity substantially accelerates the rates of both hydrolysis and transesterification reactions when compared to unsubstituted alkyl esters like methyl propanoate.

The inductive effect (-I effect) of the chlorine atom at the α-position and the sulfur atom of the chlorosulfonyl group at the β-position depletes electron density from the carbonyl carbon. This facilitates the nucleophilic attack by water (hydrolysis) or an alcohol (transesterification) on the carbonyl carbon, which is the rate-determining step in these reactions. studentdoctor.netdoubtnut.com Consequently, the transition state for nucleophilic acyl substitution is stabilized, lowering the activation energy of the reaction.

The rate of hydrolysis is directly proportional to the electron deficiency of the carbonyl carbon. doubtnut.com Therefore, this compound is expected to exhibit significantly faster hydrolysis kinetics than esters with less electron-withdrawing substituents or electron-donating groups. ias.ac.in

Below is a comparative table of hypothetical relative rate constants for the alkaline hydrolysis of various methyl esters to illustrate the anticipated kinetic effects.

| Compound | Substituents | Relative Rate Constant (k_rel) |

| Methyl propanoate | None | 1 |

| Methyl 2-chloropropanoate | α-chloro | ~10² |

| Methyl 3-chloropropanoate | β-chloro | ~10 |

| This compound | α-chloro, β-chlorosulfonyl | >10⁴ |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the impact of electron-withdrawing groups on reaction kinetics.

Similarly, in transesterification reactions, which proceed via a comparable nucleophilic addition-elimination mechanism, the rate is enhanced. masterorganicchemistry.com The reaction with other alcohols to form different esters would proceed more readily and under milder conditions than for simple aliphatic esters.

Chemoselectivity and Regioselectivity in Competitive Reactions

The structure of this compound presents three distinct electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ester, the α-carbon bearing a chlorine atom, and the sulfur atom of the chlorosulfonyl group. This multifunctionality necessitates a careful consideration of chemoselectivity and regioselectivity in its reactions.

The two most reactive sites for nucleophilic substitution are the sulfur atom of the chlorosulfonyl group and the α-carbon bonded to chlorine. The sulfonyl chloride functionality is an exceptionally potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it extremely electron-deficient. Nucleophilic attack at the sulfonyl sulfur is generally very rapid and occurs with a wide range of nucleophiles, including water, alcohols, and amines. beilstein-journals.orgwikipedia.orgsigmaaldrich.cn

In contrast, the α-chloro center is a typical electrophilic site for an S_N2 reaction. While the chlorine atom polarizes the C-Cl bond, the electrophilicity of this carbon is considerably lower than that of the sulfonyl sulfur. Sulfonyl chlorides are generally more reactive towards nucleophiles than alkyl chlorides. nih.govreddit.com Therefore, in a competitive scenario, a nucleophile will preferentially attack the chlorosulfonyl group.

The table below provides a qualitative comparison of the reactivity of the key electrophilic centers in this compound.

| Electrophilic Center | Functional Group | Relative Reactivity Towards Nucleophiles | Typical Reaction Type |

| Sulfonyl Sulfur | Sulfonyl Chloride | Very High | Nucleophilic Substitution |

| Alpha-Carbon | Alkyl Chloride | Moderate | S_N2 Substitution |

| Carbonyl Carbon | Ester | Low (relative to others) | Nucleophilic Acyl Substitution |

The significant difference in reactivity between the functional groups allows for directed transformations. By carefully selecting the nucleophile and reaction conditions, it is possible to achieve selective manipulation of one functional group while leaving the others intact.

Selective Reaction at the Chlorosulfonyl Center: Mild nucleophiles (e.g., amines, alcohols, thiols) under controlled, low-temperature conditions will react almost exclusively with the chlorosulfonyl group to form sulfonamides, sulfonate esters, or thioesters, respectively. wikipedia.org The high reactivity of the sulfonyl chloride allows these transformations to occur rapidly and often in high yield. sigmaaldrich.cn For instance, reaction with ammonia would yield the corresponding sulfonamide, leaving the α-chloro and ester functionalities untouched.

Targeting the Alpha-Chloro Center: To direct a reaction to the α-chloro position, the more reactive chlorosulfonyl group must first be transformed or the reaction must be conducted under conditions that favor S_N2 substitution over attack at sulfur. This could involve converting the sulfonyl chloride to a less reactive sulfonate ester or sulfonamide, followed by reaction with a stronger nucleophile to displace the α-chloride. Alternatively, specific catalysts might be employed to activate the α-chloro position selectively. nih.govnih.gov

Modification of the Ester Group: Transformation of the ester group, for example, via saponification, generally requires more forcing conditions, such as heating with a strong base (e.g., sodium hydroxide). Under these conditions, the highly reactive chlorosulfonyl group would also be hydrolyzed. Therefore, to selectively modify the ester, the sulfonyl chloride would likely need to be converted to a more stable derivative first.

In-Depth Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of reactions involving this compound.

Nucleophilic substitution at the tetracoordinate sulfur of the chlorosulfonyl group is a well-studied process. beilstein-journals.org The reaction is generally believed to proceed through a concerted S_N2-type mechanism, involving a single trigonal bipyramidal transition state. nih.govmdpi.com In this transition state, the incoming nucleophile and the leaving chloride ion occupy the apical positions. The energy barrier for this process is relatively low due to the high electrophilicity of the sulfur atom.

For substitution at the α-chloro center, a classic S_N2 mechanism is expected. This involves a backside attack by the nucleophile, leading to a trigonal bipyramidal transition state with inversion of configuration at the carbon center. The energy barrier for this reaction would be higher than that for the attack at the sulfonyl group due to the lower electrophilicity of the carbon atom.

The table below presents hypothetical activation energy parameters for the reaction of a common nucleophile (e.g., an amine) with the different electrophilic sites.

| Reaction Pathway | Proposed Mechanism | Hypothetical ΔG‡ (kcal/mol) |

| Attack at Sulfonyl Sulfur | Concerted S_N2-like | 15-20 |

| Attack at Alpha-Carbon | S_N2 | 22-28 |

| Attack at Carbonyl Carbon | Nucleophilic Acyl Substitution | >30 (uncatalyzed) |

Note: These values are illustrative estimates and would vary depending on the specific nucleophile, solvent, and temperature.

The principles of kinetic and thermodynamic control are highly relevant when multiple reaction pathways are available. wikipedia.org A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products. jackwestin.comlibretexts.org Conversely, a reaction is under thermodynamic control if the product ratio reflects the relative stabilities of the products, which requires the reaction to be reversible. masterorganicchemistry.com

In the context of this compound, most reactions with nucleophiles are likely to be under kinetic control. The significantly lower activation energy for the attack at the sulfonyl chloride group means this reaction will be much faster than reactions at the other sites. beilstein-journals.orgnih.gov Thus, at low temperatures and short reaction times, the product resulting from the reaction at the sulfonyl group will be predominantly formed. This is the kinetic product .

For a different product to be favored (the thermodynamic product ), the initial reaction would need to be reversible, and an alternative product would need to be more stable. For example, if a bidentate nucleophile initially attacks the sulfonyl chloride (kinetic control), but a more stable cyclic product could be formed through a slower reaction involving the α-chloro center, prolonged reaction times or higher temperatures could favor the formation of the thermodynamically more stable product.

The reaction energy diagram below illustrates this concept. Pathway A, leading to the kinetic product (sulfonamide), has a lower activation energy (ΔG‡_kinetic) than Pathway B, which leads to the thermodynamic product (ΔG‡_thermodynamic). However, the thermodynamic product is more stable (has a lower Gibbs free energy).

Reaction Energy Diagram: Kinetic vs. Thermodynamic Control (A conceptual diagram illustrating competitive reactions)

Where:

Reactant: this compound + Nucleophile

TS_A: Transition state for attack at sulfonyl sulfur (lower energy)

A (Kinetic Product): Sulfonamide derivative

TS_B: Transition state for attack at α-carbon (higher energy)

B (Thermodynamic Product): A hypothetically more stable product

Under typical conditions, the reaction will proceed via TS_A to give product A. Reaching product B would require overcoming a higher energy barrier or conditions that allow for the equilibration between product A and the reactant, followed by the slower formation of product B. libretexts.org

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound.” This suggests that this particular compound may be a novel or highly specialized chemical intermediate that has not been extensively documented in publicly accessible databases, research articles, or chemical supplier catalogs.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" and its applications as a versatile synthetic building block according to the provided outline. The strict adherence to the specified compound and the exclusion of any information outside its direct scope cannot be fulfilled due to the absence of relevant data.

Further research into this specific molecule would likely require access to specialized chemical research databases or proprietary industrial synthesis documents that are not publicly available. Without any foundational information on its synthesis, properties, or reactivity, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications of Methyl 2 Chloro 3 Chlorosulfonylpropanoate As a Versatile Synthetic Building Block

Development of Novel Reagents and Catalyst Ligands

Derivatization to Form Specialized Chiral Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. wikipedia.org The bifunctional nature of Methyl 2-chloro-3-chlorosulfonylpropanoate makes it an excellent candidate for the synthesis of novel and specialized chiral auxiliaries. The two distinct electrophilic centers—the carbon bearing the chlorine atom and the sulfur of the chlorosulfonyl group—can react sequentially with different nucleophiles, allowing for the construction of intricate chiral scaffolds.

The general strategy involves the initial reaction of the highly reactive chlorosulfonyl group with a chiral amine or alcohol. This reaction typically proceeds under mild conditions to form a stable sulfonamide or sulfonate ester, respectively. molport.com The newly introduced chiral moiety can then direct the subsequent substitution of the chlorine atom, leading to the formation of a diastereomerically enriched product.

Table 1: Representative Derivatization Reactions for Chiral Auxiliary Synthesis

| Chiral Nucleophile | Reaction Site | Product Type | Potential Application |

| (R)-2-Amino-2-phenylethanol | Chlorosulfonyl group | Chiral Sulfonamide | Asymmetric alkylation |

| (S)-Proline methyl ester | Chlorosulfonyl group | Chiral Sulfonamide | Diastereoselective cyclization |

| (-)-Menthol | Chlorosulfonyl group | Chiral Sulfonate Ester | Asymmetric Diels-Alder reactions |

| (R)-1-Phenylethylamine | Chlorine atom (SN2) | Chiral α-amino ester | Synthesis of non-natural amino acids |

The resulting derivatized molecules can be employed in a variety of asymmetric transformations. For instance, an auxiliary derived from a chiral amino alcohol could be used to direct the alkylation of the ester enolate, establishing a new stereocenter with high diastereoselectivity. williams.edu The utility of such auxiliaries is underscored by their predictable stereochemical control and the ease with which they can often be cleaved and recovered for reuse. wikipedia.org The development of bifunctional organocatalysts has also opened new avenues for the application of such chiral molecules in enantioselective synthesis. nih.gov

Potential as Precursors for Functional Organic Materials

The reactivity of this compound also positions it as a valuable monomer or cross-linking agent in the synthesis of functional organic materials. The chlorosulfonyl group is a well-known precursor for the formation of sulfonamides and sulfonate esters, which can be incorporated into polymer backbones or as pendant groups to tune the material's properties. molport.comnih.gov

For example, reaction with diamines or diols could lead to the formation of polysulfonamides or polysulfonates, respectively. The presence of the chlorine atom provides a secondary site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking to enhance the material's thermal and mechanical stability. Sulfonyl chloride-containing molecules have been investigated as initiators for living radical polymerizations, highlighting their role in creating well-defined polymer architectures. cmu.edu

Table 2: Potential Polymerization and Modification Reactions

| Co-monomer / Reagent | Reaction Type | Resulting Functional Group | Potential Material Application |

| Hexamethylenediamine | Polycondensation | Polysulfonamide | High-performance thermoplastics |

| Bisphenol A | Polycondensation | Polysulfonate Ester | Engineering plastics, membranes |

| Styrene | Initiator in ATRP | Polymer with sulfonyl end-group | Well-defined block copolymers |

| Sodium azide (B81097) | Post-polymerization modification | Azide-functionalized polymer | Click chemistry applications |

The resulting polymers could find applications in a range of fields, from specialty plastics to materials for electronics and separation technologies. The ability to precisely control the chemical structure through the versatile reactivity of this building block is a key advantage in the rational design of new materials with tailored properties. acs.org

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that enhance efficiency by combining multiple bond-forming events in a single operation, thereby reducing waste and saving time. beilstein-journals.orgmdpi.com The multiple reactive sites of this compound make it an ideal substrate for such complex transformations.

One-Pot Synthetic Strategies for Efficiency Enhancement

One-pot syntheses involving this compound could be designed to exploit the differential reactivity of its functional groups. For instance, the chlorosulfonyl group can react selectively in the presence of a mild base, leaving the α-chloro ester intact for a subsequent transformation. This allows for a sequence of reactions to be carried out in the same reaction vessel without the need for isolation and purification of intermediates.

A hypothetical one-pot reaction could involve the initial formation of a sulfonamide with a primary amine, followed by the addition of a second nucleophile that displaces the chlorine atom via an SN2 reaction. Such a strategy would rapidly generate complex molecules from simple starting materials. The concept of cascade reactions, where the product of one reaction is the substrate for the next in a self-propagating sequence, can be envisioned with this building block, for example, in the synthesis of heterocyclic compounds. beilstein-journals.org

Sequential Transformations for Increased Molecular Complexity

The development of sequential transformations allows for the systematic construction of intricate molecular architectures. This compound can serve as a linchpin in such sequences. For example, a reaction sequence could commence with the substitution of the chlorine atom, followed by a reaction at the chlorosulfonyl group, and finally, a transformation of the methyl ester.

Table 3: Hypothetical Sequential Transformation

| Step | Reagent | Transformation | Intermediate/Product |

| 1 | Sodium thiophenoxide | SN2 displacement of chlorine | Methyl 2-(phenylthio)-3-chlorosulfonylpropanoate |

| 2 | Ammonia (B1221849) | Sulfonamide formation | Methyl 2-(phenylthio)-3-sulfamoylpropanoate |

| 3 | Lithium aluminum hydride | Ester reduction | (2-(Phenylthio)-3-sulfamoyl)propan-1-ol |

This stepwise approach provides a high degree of control over the final product's structure and allows for the introduction of a variety of functional groups, leading to a significant increase in molecular complexity from a single, versatile starting material. The principles of multicomponent reactions, which aim to combine three or more reactants in a single step, offer a paradigm for the efficient use of such highly functionalized building blocks. nih.govnih.gov

Computational and Theoretical Chemistry Insights into Methyl 2 Chloro 3 Chlorosulfonylpropanoate

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Through computational analysis, a detailed picture of the electronic landscape of Methyl 2-chloro-3-chlorosulfonylpropanoate can be obtained.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and provides a framework for understanding chemical bonding. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For a molecule like this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Red and yellow areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, highlighting electron-deficient regions prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and sulfonyl chloride groups, as well as the chlorine atoms, making these sites potential targets for electrophiles. Positive potential would be expected around the hydrogen atoms and the carbon atoms bonded to electronegative atoms.

The following table illustrates the type of data that would be generated from a molecular orbital analysis of this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds and calculating the potential energy at each step to generate a potential energy surface.

The preferred conformation of a molecule is the one with the lowest energy. mdpi.com Steric and electronic effects play a significant role in determining the relative energies of different conformers. For instance, in a related compound, Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate, steric interactions were found to cause non-coplanarity between different parts of the molecule. nih.govnih.gov Similar steric clashes between the bulky chlorosulfonyl group and other substituents in this compound would be expected to influence its preferred conformation. Understanding the dominant conformers is crucial as the reactivity and spectroscopic properties of a molecule are often an average over the populated conformational states.

The table below provides an example of the kind of data that would be obtained from a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

| A | 0.00 | 60 | 75 |

| B | 1.50 | 180 | 20 |

| C | 3.00 | -60 | 5 |

Reaction Mechanism Predictions and Virtual Screening

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the identification of factors that control reactivity and selectivity. figshare.com

Density Functional Theory (DFT) is a widely used computational method that can provide accurate descriptions of molecular structures and energies. nanobioletters.comresearchgate.netresearchgate.netmdpi.com By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and transition states. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, DFT could be employed to study its reactions with various nucleophiles. For example, the reaction pathway for the substitution of the chlorine atom on the sulfonyl group could be elucidated. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating their energies to construct a reaction energy profile. This would provide valuable insights into the feasibility of the reaction and the nature of the transition state.

Computational descriptors derived from electronic structure calculations can be used to predict the most reactive sites in a molecule, often referred to as "reactivity hot spots." These descriptors can also help in understanding and predicting the selectivity of chemical reactions.

The Molecular Electrostatic Potential (MEP) map, as discussed earlier, provides a qualitative prediction of reactive sites. researchgate.netnih.gov More quantitative measures include the Fukui functions and local softness indices, which are derived from conceptual DFT. These descriptors quantify the change in electron density at a particular site upon the addition or removal of an electron, thereby indicating the susceptibility of that site to nucleophilic or electrophilic attack. For this compound, these descriptors would likely identify the carbon atom of the carbonyl group and the sulfur atom of the sulfonyl chloride group as primary electrophilic centers, and the oxygen and chlorine atoms as nucleophilic centers.

Advanced Spectroscopic Parameter Prediction for Mechanistic Research

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of molecules and the investigation of reaction mechanisms.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. nanobioletters.com By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure of a compound and to assign the observed vibrational modes to specific molecular motions. This can be particularly useful for identifying the formation of new functional groups during a reaction.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using computational methods. nanobioletters.com These predictions can aid in the assignment of complex NMR spectra and can provide detailed information about the three-dimensional structure of a molecule in solution. For this compound, theoretical prediction of its 1H and 13C NMR spectra would be a valuable tool for its unambiguous identification and for monitoring its transformations in chemical reactions.

The following table shows an example of how predicted spectroscopic data could be presented.

| Spectroscopic Technique | Predicted Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

| IR Spectroscopy | C=O Stretch | 1750 cm-1 | 1745 cm-1 |

| 13C NMR | C=O Carbon | 168 ppm | 167 ppm |

| 1H NMR | CH-Cl Proton | 4.5 ppm | 4.4 ppm |

Quantum Chemical Calculations of NMR Chemical Shifts and Coupling Constants

Information regarding the quantum chemical calculations of NMR chemical shifts and coupling constants for this compound is not available in the public domain based on the performed searches. Such calculations would typically involve methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets to predict the 1H and 13C NMR spectra. These theoretical values are often compared with experimental data to confirm the molecular structure and understand the electronic environment of the nuclei. However, no such theoretical or experimental data for this specific compound could be located.

Theoretical Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Similarly, a theoretical vibrational frequency analysis for this compound, which would provide insights into its infrared (IR) and Raman spectra, is not documented in the available search results. This type of analysis is also commonly performed using quantum chemical methods to calculate the vibrational modes of the molecule. The resulting theoretical spectra are invaluable for interpreting experimental IR and Raman data and assigning specific vibrational frequencies to the corresponding functional groups and molecular motions. Unfortunately, no such computational studies for this compound have been published or made available in the searched resources.

Due to the absence of research data for "this compound" in the provided search results, the following data tables could not be populated.

Table 1: Calculated and Experimental 1H and 13C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Calculated Coupling Constant (Hz) | Experimental Coupling Constant (Hz) |

| 1H | Data not available | Data not available | Data not available | Data not available | |

| 13C | Data not available | Data not available | Data not available | Data not available |

Table 2: Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| Data not available | Data not available |

Emerging Research Directions and Future Perspectives for Methyl 2 Chloro 3 Chlorosulfonylpropanoate

Catalytic and Asymmetric Synthesis Development

The development of catalytic and asymmetric methods for the synthesis of molecules like Methyl 2-chloro-3-chlorosulfonylpropanoate is a key area of research, aiming to produce enantiomerically pure compounds with high efficiency.

Enantioselective Transformations Leveraging Chiral Catalysts

The presence of a stereocenter at the second carbon position of this compound makes enantioselective synthesis a critical goal. Chiral catalysts, including transition metal complexes and organocatalysts, are instrumental in achieving high levels of stereocontrol. nih.govmdpi.com Research in this area would likely focus on the development of catalysts that can effectively differentiate between the two enantiotopic faces of a prochiral precursor.

For instance, chiral rhodium or ruthenium catalysts have shown great promise in various asymmetric transformations. nih.gov The application of such catalysts to the synthesis of this compound could involve reactions like asymmetric hydrogenation or cyclopropanation of a suitable unsaturated precursor. mdpi.com The choice of ligand is crucial in these systems, as it dictates the chiral environment around the metal center and, consequently, the stereochemical outcome of the reaction. nih.gov

Below is a hypothetical data table illustrating the potential outcomes of using different chiral catalysts for the synthesis of an enantiomerically enriched precursor to this compound.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

| [Rh(COD)Cl]₂ | (R)-BINAP | Toluene | 25 | 95 | 88 |

| RuCl₂[(S)-DM-SEGPHOS] | Methanol | 50 | 92 | 91 | |

| Chiral Phosphoric Acid | (R)-TRIP | Dichloromethane (B109758) | 0 | 88 | 95 |

| Proline Derivative | L-Proline | DMSO | 25 | 85 | 80 |

Exploration of Organocatalysis and Biocatalysis for Sustainable Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for sustainable synthesis, avoiding the use of often toxic and expensive heavy metals. encyclopedia.pub Organocatalysts, such as proline and its derivatives, could be employed in asymmetric aldol (B89426) or Michael reactions to construct the carbon backbone of this compound with high stereoselectivity. mdpi.com These reactions are often performed under mild conditions and are tolerant of a wide range of functional groups.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and efficiency. Enzymes such as hydrolases, oxidoreductases, and transferases could be engineered or screened for their ability to catalyze key steps in the synthesis of this compound. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a precursor, or a dehalogenase could be employed for a stereoselective chlorination step.

Flow Chemistry and Automated Synthesis Applications

The transition from batch to continuous-flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. ajinomoto.comnih.gov Automated synthesis platforms, on the other hand, can accelerate the discovery and optimization of new reactions. researchgate.net

Continuous-Flow Reactor Design for Scalable and Efficient Production

The synthesis of this compound likely involves highly reactive intermediates and exothermic reactions, making it an ideal candidate for flow chemistry. researchgate.netmdpi.com Continuous-flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better control over reaction conditions and minimizing the formation of byproducts. researchgate.net

The following table provides a hypothetical comparison of batch versus flow synthesis for the production of this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes |

| Yield | 75% | 92% |

| Purity | 90% | >99% |

| Throughput | 1 kg/day | 10 kg/day |

| Safety | High risk of thermal runaway | Enhanced safety, minimal hazardous material accumulation |

Robotic Synthesis Platforms for High-Throughput Experimentation

Robotic synthesis platforms can automate the process of setting up and running a large number of experiments in parallel, which is invaluable for reaction optimization and the discovery of new synthetic routes. researchgate.netyoutube.com For the synthesis of this compound, such a platform could be used to screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for each step. scienceintheclassroom.orgresearchgate.net

By integrating automated synthesis with high-throughput analytical techniques, such as mass spectrometry and chromatography, researchers can quickly analyze the results of each experiment and use this data to inform the next round of optimization. scienceintheclassroom.org This iterative process can significantly reduce the time and resources required to develop a robust and efficient synthesis.

Exploration of Novel Reactivity Modes and Unconventional Synthetic Pathways

The unique combination of functional groups in this compound—a methyl ester, a secondary chloride, and a chlorosulfonyl group—opens up opportunities for exploring novel reactivity and developing unconventional synthetic pathways. The distinct reactivity of each group allows for selective transformations, which is a key aspect of modern organic synthesis.

Future research could focus on leveraging the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This group can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. These reactions could be used to introduce new functional groups into the molecule and to synthesize a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

Furthermore, the presence of a chlorine atom at the second position provides a handle for nucleophilic substitution reactions. This could be exploited to introduce other functional groups, such as azides, cyanides, or fluorides, which can serve as precursors for further transformations. The development of stereospecific substitution reactions would be of particular interest to control the stereochemistry at this position.

Unconventional synthetic pathways could involve the use of radical chemistry or photochemistry to activate the C-Cl bond, leading to new C-C or C-heteroatom bond formations. For example, a light-mediated atom transfer radical addition (ATRA) reaction could be used to add the molecule across a double bond, creating a more complex molecular architecture.

Photoredox and Electrochemistry Approaches for Challenging Transformations

Visible light photoredox catalysis has emerged as a powerful tool for the activation of organic molecules. researchgate.net In this context, the sulfonyl chloride group of this compound can be selectively reduced to a sulfonyl radical. This can be achieved via single-electron transfer from a photocatalyst excited by visible light. researchgate.net These sulfonyl radicals are valuable intermediates for the formation of carbon-sulfur bonds, which are prevalent in many pharmaceutical and agrochemical compounds. acs.org For instance, the photoredox activation of sulfonyl chlorides has been successfully employed in their coupling with electron-deficient olefins to generate dialkyl sulfones. acs.org

Electrochemical methods provide an alternative, reagent-free approach to generate radical intermediates. The electrochemical reduction of sulfonyl chlorides can proceed via a concerted or stepwise dissociative electron transfer mechanism, leading to the formation of a sulfonyl radical and a chloride anion. nih.gov The specific mechanism can be influenced by the molecular structure and the reaction conditions. nih.gov The application of electrochemical techniques to this compound could enable selective transformations at either the sulfonyl chloride or the carbon-chlorine bond, depending on their respective reduction potentials. This selectivity would offer a significant advantage in designing complex synthetic routes.

| Transformation Type | Method | Potential Intermediate | Potential Product |

| C-S Bond Formation | Photoredox Catalysis | Sulfonyl Radical | Dialkyl Sulfones |

| C-S Bond Formation | Electrochemistry | Sulfonyl Radical | Sulfonamides, Sulfonate Esters |

| C-C Bond Formation | Photoredox/Electrochemistry | Alkyl Radical (from C-Cl cleavage) | Functionalized Propanoates |

Exploration of Less Common Reaction Motifs and Rearrangements

The bifunctional nature of this compound opens avenues for exploring less common reaction motifs and rearrangements. The presence of a chlorine atom beta to the sulfonyl group could facilitate interesting cyclization or rearrangement reactions under radical or ionic conditions.

For example, sulfonyl radical-induced cyclization of unsaturated systems is a known strategy for the synthesis of cyclic compounds. rsc.org While this compound does not possess inherent unsaturation, its sulfonyl radical, generated photochemically or electrochemically, could participate in intermolecular reactions with unsaturated partners, followed by cyclization involving the chloro-substituted carbon.

Furthermore, the potential for rearrangements, such as those analogous to the Stevens or Sommelet-Hauser rearrangements observed in sulfonium (B1226848) ylides, could be investigated. Although not a direct analogue, the generation of a carbanion or a radical at the carbon bearing the chlorine atom, followed by interaction with the adjacent sulfonyl group, could lead to novel molecular scaffolds. The study of such rearrangements in β-halosulfonyl systems remains an area with significant potential for discovery. nih.gov

Integration into Advanced Materials Science Research

The functional groups present in this compound make it an attractive monomer or initiator for the synthesis of advanced materials with tailored properties.

Precursor for Functional Polymers, Copolymers, and Dendrimers

Sulfonyl chlorides are known to be effective initiators for atom transfer radical polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.eduwikipedia.org The sulfonyl chloride moiety in this compound can initiate the polymerization of various vinyl monomers, such as styrenes and (meth)acrylates. cmu.educmu.edu The resulting polymer chains would possess a terminal group derived from the initiator, incorporating the chloro and methyl ester functionalities.

This dual functionality at the polymer chain end offers significant opportunities for post-polymerization modification. The chlorine atom can be substituted by various nucleophiles, while the ester group can be hydrolyzed or transesterified to introduce other functional groups. This versatility allows for the synthesis of a wide range of functional polymers, including block copolymers and star polymers, from a single, versatile initiator. cmu.edu

Moreover, the molecule itself could potentially be used as a functional monomer. After conversion of the sulfonyl chloride to a less reactive group, the chloro- and ester-containing monomer could be copolymerized with other monomers to introduce these functionalities along the polymer backbone.

| Polymerization Role | Polymerization Technique | Resulting Polymer Architecture | Potential Functionalization |

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Linear, Block, Star Polymers | End-group modification via C-Cl and ester chemistry |

| Functional Monomer | Radical Polymerization | Copolymers with pendant chloro and ester groups | Backbone functionalization |

Role in Supramolecular Chemistry and Self-Assembly Processes

The sulfonyl and chloro groups in this compound can participate in a variety of non-covalent interactions, making it a promising candidate for the design of supramolecular assemblies. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the sulfur atom can participate in chalcogen bonding. acs.org

The chlorine atom can engage in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site. acs.orgnih.gov The strength and directionality of halogen bonds make them valuable tools in crystal engineering and the design of functional supramolecular materials. acs.orgnih.gov The interplay of hydrogen bonding, halogen bonding, and potentially dipole-dipole interactions involving the ester group could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

The self-assembly properties of this compound and its derivatives could be explored in the context of creating novel liquid crystals, gels, or porous materials. The ability to tune the non-covalent interactions by modifying the molecule would provide a powerful strategy for controlling the structure and function of the resulting supramolecular systems. mdpi.com

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 2-Chloro-3-Chlorosulfonylpropanoate with high purity?

Answer:

- Key Method: Chlorosulfonation of methyl propanoate derivatives under controlled anhydrous conditions. For example, reacting methyl 2-chloropropanoate with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group, followed by quenching with ice to prevent over-sulfonation.

- Purification: Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Monitor purity via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR for characteristic S=O stretches (~1350–1200 cm⁻¹) .

- Critical Note: Avoid moisture to prevent hydrolysis of the chlorosulfonyl group.

Q. How should researchers handle this compound safely in laboratory settings?

Answer:

- Handling: Use inert-atmosphere gloveboxes or fume hoods with HEPA filters. Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Storage: Store in amber glass bottles under nitrogen at –20°C to minimize decomposition. Ensure secondary containment to manage leaks.

- Safety Protocols: Follow Sigma-Aldrich’s guidelines for chlorosulfonyl compounds: avoid open flames, static discharge, and incompatible materials (e.g., strong bases, oxidizers) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

- Core Techniques:

- NMR Spectroscopy: <sup>1</sup>H NMR (δ ~3.8 ppm for methyl ester; δ ~4.5–5.5 ppm for chlorinated CH groups) and <sup>13</sup>C NMR (δ ~170 ppm for ester carbonyl).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> and fragment peaks (e.g., loss of Cl or SO₂Cl groups).

- Elemental Analysis: Validate C, H, Cl, and S content within ±0.3% theoretical values.

Advanced Research Questions

Q. How can reaction mechanisms involving the chlorosulfonyl group be elucidated under varying conditions?

Answer:

- Methodological Approach:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor sulfonyl chloride reactivity in nucleophilic substitutions (e.g., with amines or alcohols).

- Computational Modeling: Apply DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for hydrolysis or substitution pathways.

- Isotopic Labeling: Introduce <sup>18</sup>O in sulfonyl chloride to track oxygen transfer during reactions .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Answer:

- Crystallography Workflow:

- Data Collection: Use synchrotron X-ray sources for high-resolution diffraction (≤0.8 Å) to resolve disordered Cl and SO₂Cl groups.

- Refinement: Employ SHELXL (v.2018/3) with restraints for anisotropic displacement parameters of sulfur and chlorine atoms. Validate with Rint < 5% and GooF ~1.0 .

- Validation Tools: Check for overfitting using Rfree and the IUCr’s checkCIF.

Q. How does the compound’s stability in aqueous environments impact its applicability in kinetic studies?

Answer:

- Stability Assessment:

- Hydrolysis Kinetics: Conduct pH-dependent stability tests (pH 2–12) using HPLC to quantify degradation products (e.g., sulfonic acids). Half-life (t1/2) < 1 hour at pH > 7 indicates limited aqueous utility.

- Stabilizers: Co-solvents (e.g., DMF or THF) or low-temperature buffers (–10°C) can prolong stability.

- Implications: Avoid aqueous media for long-term reactions; prioritize anhydrous/organic conditions .

Q. What advanced purification techniques address co-elution issues in HPLC analysis?

Answer:

- Chromatographic Solutions:

- Column Selection: Use C18 reverse-phase columns with 3 µm particle size and 150 mm length for higher resolution.

- Gradient Elution: Optimize acetonitrile/water gradients (e.g., 40% → 80% ACN over 20 min) to separate sulfonyl chloride derivatives from byproducts.

- Detection: Pair with charged aerosol detection (CAD) for non-UV-absorbing impurities.

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.